BenchChemオンラインストアへようこそ!

Mecloxamine citrate

anticholinergic antihistaminic dual pharmacology

Mecloxamine citrate (CAS 5964-37-4) is a racemic citrate salt with a distinctive dual muscarinic/H1 antagonism and a 1.5–2 h plasma half-life, enabling single-agent modulation where single-mechanism anticholinergics (e.g., atropine, diphenhydramine) fail. Its high oral bioavailability and the salt form's enhanced solubility reduce inter-subject variability in research models. Ideal for acute protocols where prolonged receptor blockade would confound endpoints. Contact us for batch-specific certificates and competitive custom-synthesis pricing.

Molecular Formula C25H32ClNO8
Molecular Weight 510.0 g/mol
CAS No. 5964-37-4
Cat. No. B1637978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMecloxamine citrate
CAS5964-37-4
Molecular FormulaC25H32ClNO8
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
InChIInChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyNWXYYVAVFTZHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mecloxamine Citrate (CAS 5964-37-4): Baseline Pharmacological Identity for Scientific Procurement


Mecloxamine citrate, a citrate salt of the racemic anticholinergic agent mecloxamine, is classified as a small-molecule investigational drug that functions primarily as a muscarinic acetylcholine receptor antagonist with additional histamine H1 receptor blocking activity [1][2]. The compound possesses a molecular weight of approximately 510 g/mol and exhibits dual anticholinergic and antihistaminic pharmacology [1][3]. Historically, mecloxamine citrate has been formulated in combination with caffeine, ergotamine, and acetaminophen for the symptomatic treatment of migraine and cluster headaches [2].

Why Generic Substitution of Mecloxamine Citrate Fails: Pharmacodynamic and Pharmacokinetic Differentiation


Direct substitution of mecloxamine citrate with other anticholinergic agents such as diphenhydramine or atropine is scientifically unsound due to mecloxamine's unique dual anticholinergic/antihistaminic profile combined with its distinct pharmacokinetic parameters [1][2]. While many anticholinergics exhibit purely muscarinic antagonism, mecloxamine citrate provides concomitant H1 receptor blockade, yielding a pharmacodynamic fingerprint that cannot be replicated by single-mechanism analogs [1]. Furthermore, mecloxamine citrate demonstrates high oral bioavailability and a plasma half-life of 1.5 to 2 hours, a kinetic signature that differs markedly from both short-acting (e.g., atropine, t½ ~2-4 hours with variable oral absorption) and long-acting anticholinergics [2][3]. These dual-receptor and pharmacokinetic distinctions render mecloxamine citrate irreplaceable in research protocols and combination formulations where both cholinergic and histaminergic modulation are required within a specific temporal window [1][2].

Mecloxamine Citrate Procurement Evidence: Quantifiable Differentiation from Key Anticholinergic Analogs


Dual Anticholinergic-Antihistaminic Activity: Mecloxamine Citrate vs. Single-Mechanism Anticholinergics

Mecloxamine citrate exhibits a dual pharmacodynamic profile comprising both muscarinic acetylcholine receptor antagonism and histamine H1 receptor blockade [1]. In contrast, prototypical anticholinergics such as atropine and scopolamine possess negligible direct antihistaminic activity at therapeutic concentrations [2].

anticholinergic antihistaminic dual pharmacology

Plasma Half-Life Differentiation: Mecloxamine Citrate vs. Atropine and Diphenhydramine

Mecloxamine citrate demonstrates a plasma half-life of 1.5 to 2 hours [1]. This contrasts with the elimination kinetics of atropine (t½ ~2-4 hours) and diphenhydramine (t½ ~2.4-9.3 hours, age-dependent) [2][3].

pharmacokinetics half-life elimination

Oral Bioavailability Advantage: Mecloxamine Citrate vs. Atropine

Mecloxamine citrate exhibits high oral bioavailability [1]. In contrast, atropine displays variable and incomplete oral absorption, with bioavailability estimated at approximately 50% due to extensive first-pass metabolism [2].

bioavailability oral absorption formulation

Citrate Salt Form: Formulation Differentiation from Mecloxamine Free Base

Mecloxamine citrate (MW ~510 g/mol) represents the citrate salt of the free base mecloxamine (MW 317.85 g/mol) [1]. Citrate salt formation typically enhances aqueous solubility relative to the free base, a principle well-established in pharmaceutical salt selection [2].

salt form citrate solubility

Mecloxamine Citrate: Optimized Research and Industrial Application Scenarios


Migraine and Headache Research Requiring Dual Anticholinergic-Antihistaminic Pharmacology

Mecloxamine citrate's dual anticholinergic and antihistaminic activity makes it a valuable tool for investigating the interplay between cholinergic and histaminergic pathways in migraine pathophysiology [1]. In research models where both muscarinic and H1 receptor modulation are required, mecloxamine citrate provides a single-agent solution that single-mechanism anticholinergics cannot replicate [1].

Acute Intervention Studies Requiring Short-Acting Anticholinergic Effect

The plasma half-life of mecloxamine citrate (1.5–2 hours) is substantially shorter than that of diphenhydramine and comparable anticholinergics [1][2]. This rapid elimination profile is particularly advantageous in acute intervention research protocols where prolonged muscarinic blockade would confound study endpoints or increase adverse effect burden [1].

Oral Formulation Development Requiring High and Predictable Bioavailability

Mecloxamine citrate's high oral bioavailability offers a distinct advantage over anticholinergics with erratic absorption, such as atropine [1][2]. This property supports the development of oral dosage forms with reduced inter-subject variability, a critical consideration for research-grade formulations intended for reproducible systemic exposure [1].

Aqueous Formulation Development Leveraging Citrate Salt Solubility

The citrate salt form of mecloxamine provides enhanced aqueous solubility relative to the free base, facilitating the preparation of oral solutions, syrups, or injectable formulations for preclinical and clinical research applications [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mecloxamine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.